

# biological activity of novel 1,3,4-thiadiazole piperazine derivatives

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## Compound of Interest

**Compound Name:** 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine

**Cat. No.:** B1299374

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An In-Depth Technical Guide on the Biological Activity of Novel 1,3,4-Thiadiazole Piperazine Derivatives

## For Researchers, Scientists, and Drug Development Professionals

The strategic combination of the 1,3,4-thiadiazole and piperazine scaffolds has emerged as a highly promising avenue in medicinal chemistry for the development of novel therapeutic agents. The 1,3,4-thiadiazole ring, a five-membered heterocycle, is a bioisostere of pyrimidine and is known for its metabolic stability and ability to engage in various biological interactions.<sup>[1]</sup> <sup>[2]</sup> Piperazine, a six-membered nitrogen-containing heterocycle, is a common fragment in many approved drugs, valued for its ability to improve pharmacokinetic properties and provide a flexible linker for interacting with biological targets.<sup>[3]</sup> The amalgamation of these two pharmacophores has led to the discovery of derivatives with a wide spectrum of potent biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.<sup>[4][5]</sup> <sup>[6]</sup>

This technical guide provides a comprehensive overview of the biological activities of novel 1,3,4-thiadiazole piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

## Biological Activities and Quantitative Data

The conjugation of 1,3,4-thiadiazole with a piperazine moiety has yielded compounds with significant efficacy in various biological assays. The primary areas of activity are detailed below.

### Antimicrobial Activity

Derivatives incorporating the 1,3,4-thiadiazole piperazine core have demonstrated broad-spectrum antibacterial and antifungal activities.<sup>[7][8]</sup> These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.<sup>[4][9]</sup> The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (ENR), which is vital for fatty acid biosynthesis.<sup>[4][10]</sup>

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
4	<i>S. aureus</i>	16	[4]
6c	<i>S. aureus</i>	16	[4]
6d	<i>S. aureus</i>	16	[4]
6d	<i>B. subtilis</i>	16	[4]
7b	<i>B. subtilis</i>	16	[4]
6c	<i>E. coli</i>	8	[4]
PT6	<i>Vibrio cholera</i>	Not specified, but showed significant inhibition	[3][9]

| PT6 | *Bacillus subtilis* | Not specified, but showed significant inhibition | [3][9] |

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID	Target Organism	Activity	Reference
Compounds III & IV	Various fungal strains	Good activity at 1 and 0.5 mg/mL	[7]

| Compounds 2-10 | C. albicans, A. flavus | Weak antifungal activity | [4] |

## Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key feature in many compounds designed to interfere with DNA replication processes in cancer cells.[11][12] When combined with piperazine, these derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, liver, and colon cancer.[5][13] The introduction of a piperazine ring, often via an acetamide linker, has been shown to be advantageous for the antiproliferative activity of these compounds.[5][12]

Table 3: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
14a	MCF-7 (Breast)	2.32	[5]
14b	MCF-7 (Breast)	8.35	[5]
14c	MCF-7 (Breast)	4.61	[5]
14a	HepG2 (Liver)	3.11	[5]
14b	HepG2 (Liver)	5.23	[5]
14c	HepG2 (Liver)	6.15	[5]
32a	HepG-2 (Liver)	3.31	[5]
32d	HepG-2 (Liver)	9.31	[5]
32a	MCF-7 (Breast)	4.11	[5]
32d	MCF-7 (Breast)	8.65	[5]
2g	LoVo (Colon)	2.44	[13]

| 2g | MCF-7 (Breast) | 23.29 |[\[13\]](#) |

## Enzyme Inhibition

A significant mechanism contributing to the anticancer activity of these derivatives is the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[\[5\]](#) EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Certain 1,3,4-thiadiazole hybrids have demonstrated strong EGFR inhibitory effects.[\[5\]\[12\]](#) Additionally, these scaffolds have been investigated as inhibitors of other enzymes, such as aminopeptidase N (APN), which is implicated in tumor invasion and metastasis.[\[14\]](#)

Table 4: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound ID	Target Enzyme	IC <sub>50</sub> (μM)	Reference
32a	EGFR	0.08	<a href="#">[5]</a> <a href="#">[12]</a>

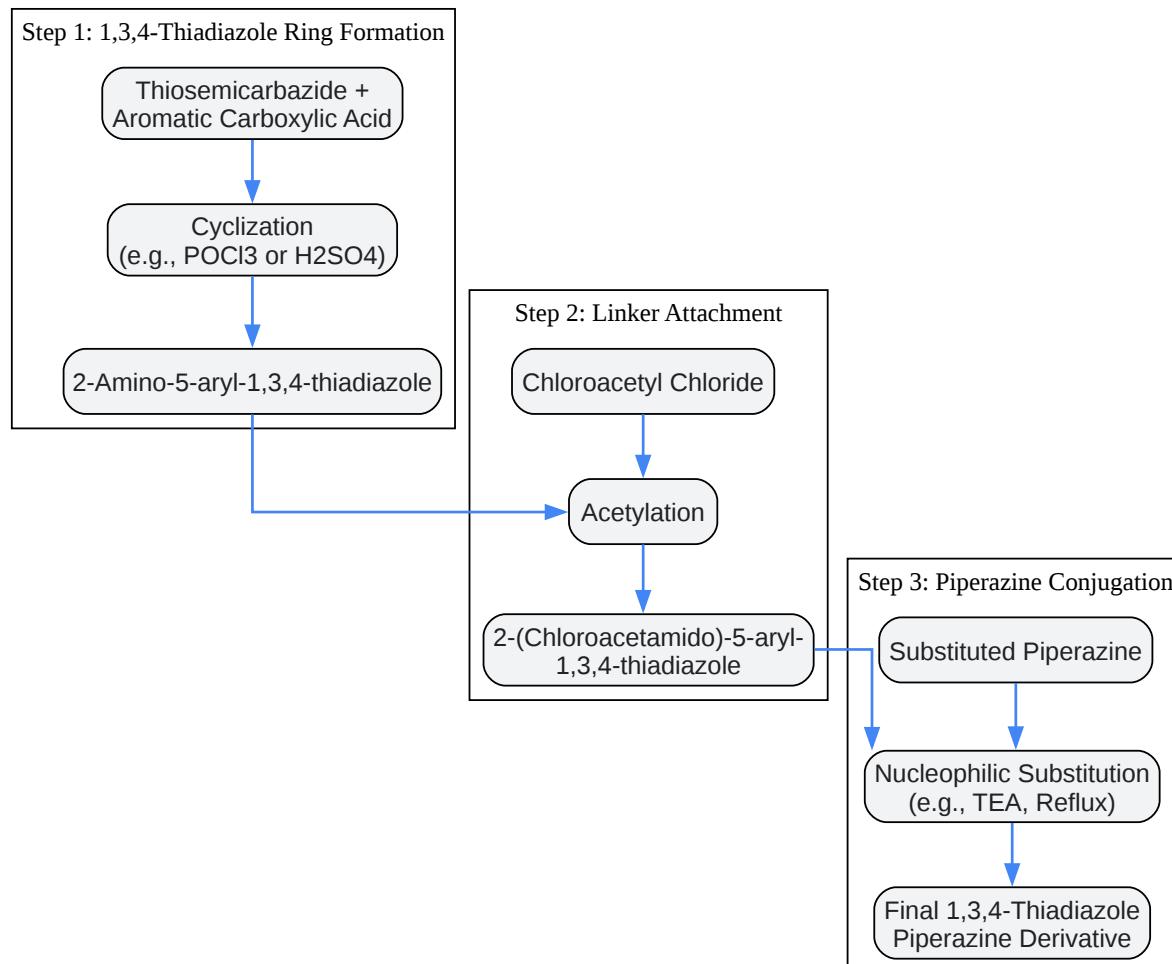
| 32d | EGFR | 0.30 |[\[5\]](#)[\[12\]](#) |

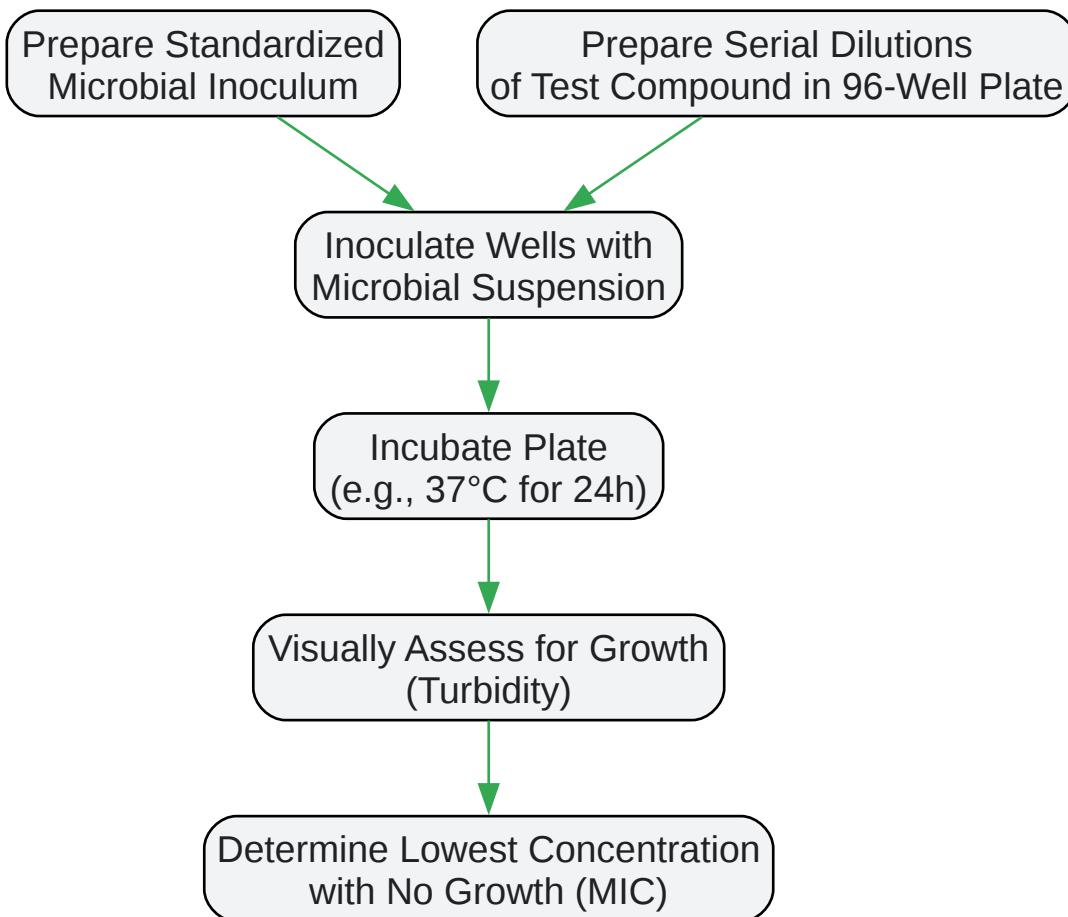
## Experimental Protocols

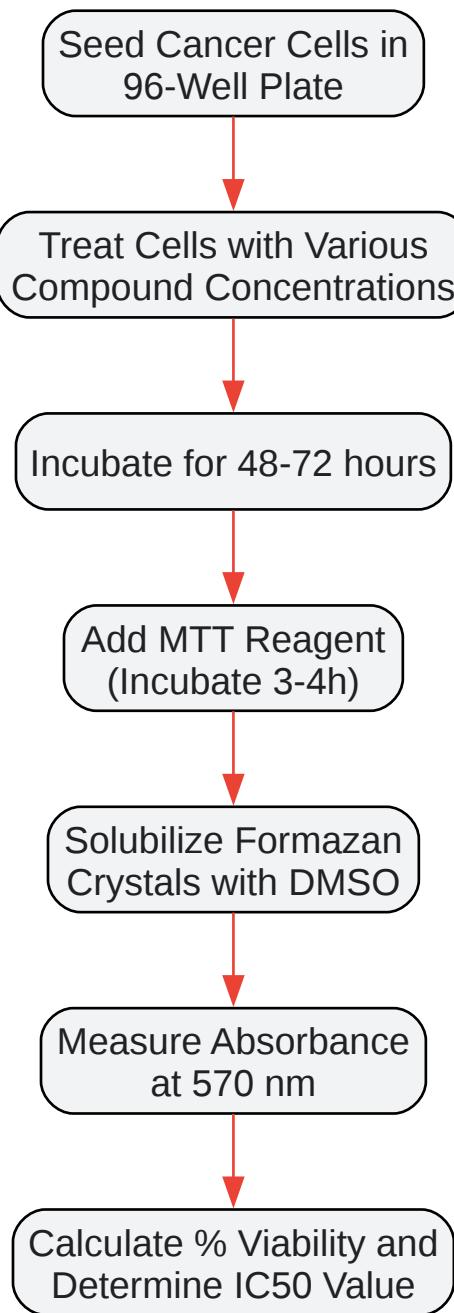
Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following sections describe standard protocols for assessing the biological activities of 1,3,4-thiadiazole piperazine derivatives.

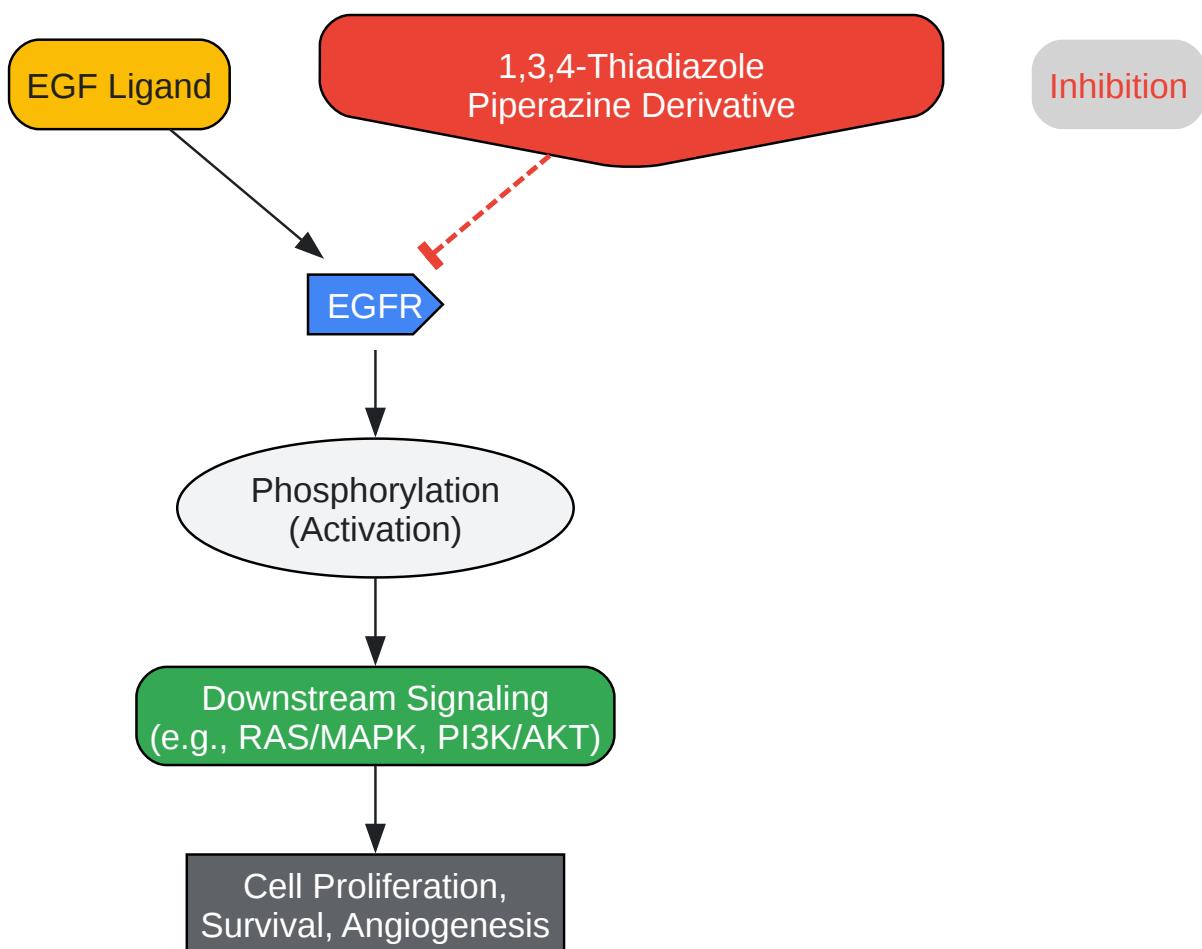
## General Synthesis Workflow

The synthesis of these derivatives typically involves a multi-step process, starting with the formation of the core 1,3,4-thiadiazole ring, followed by the introduction of the piperazine moiety.









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